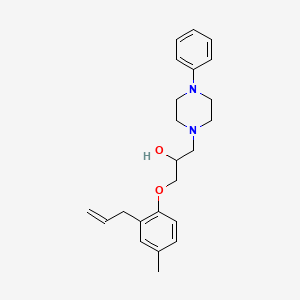
3-Chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione is a member of maleimides.
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
The compound falls under the category of pyrrolidine derivatives, noted for their wide application in medicinal chemistry due to their capability to efficiently explore the pharmacophore space. The non-planarity of the pyrrolidine ring, a characteristic phenomenon known as "pseudorotation," contributes to the three-dimensional coverage of molecules, playing a crucial role in the stereochemistry and biological activity. Pyrrolidine derivatives, including pyrrolidine-2,5-diones, have been investigated for their biological activities and target selectivity, with studies emphasizing the influence of steric factors and the structure–activity relationship (SAR) of these compounds (Li Petri et al., 2021).
Enhancement of Curcumin Derivatives
Research has shown that the modification of the carbonyl group of curcumin to form derivatives, like pyrrole-2,5-diones, effectively enhances its medicinal and biological properties. These modified compounds exhibit heightened biological activity, underscoring the significance of such structural modifications in drug design and pharmaceutical applications (Omidi & Kakanejadifard, 2020).
Applications in Electronic Devices
Pyrrole-2,5-dione derivatives are integral in the synthesis of π-conjugated donor–acceptor type polymers, widely used in electronic devices due to their distinct optical and electrochemical characteristics. Their structural similarity to diketopyrrolopyrrole (DPP)-based polymers, coupled with the possibility of extended π-conjugation, presents significant potential in electronic device applications, offering a promising avenue for the development of high-performance polymers (Deng et al., 2019).
Advancements in Dye Synthesis
The compound's class, diketopyrrolopyrroles, has been prevalent in various applications ranging from high-quality pigments to fluorescence imaging. These dyes are renowned for their straightforward synthesis, stability, and high fluorescence quantum yield. The relationship between the structure of these dyes and their optical properties has been a subject of extensive research, highlighting the potential for further real-world applications (Grzybowski & Gryko, 2015).
Propiedades
Nombre del producto |
3-Chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione |
|---|---|
Fórmula molecular |
C17H19ClN2O3 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
3-chloro-1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-4-3-9-19(10-11)15-14(18)16(21)20(17(15)22)12-5-7-13(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 |
Clave InChI |
PXGIAWSSFXNWBW-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
SMILES canónico |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![(E)-N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-3-thiophen-2-yl-acrylamide](/img/structure/B1226065.png)
![2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B1226066.png)
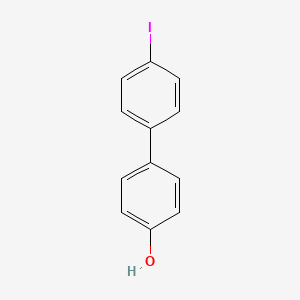
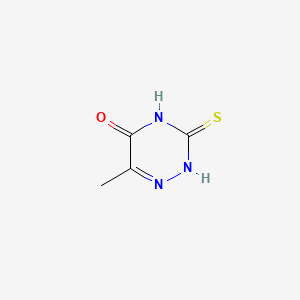
![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)
![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)

![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)
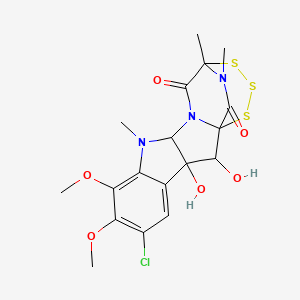
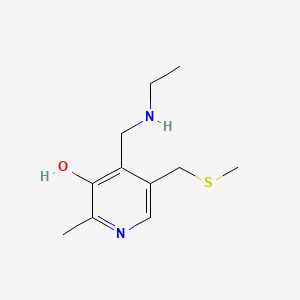
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
